N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide is a complex organic compound that features a bipyridine core, a morpholine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide typically involves several steps, starting with the preparation of the bipyridine core. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety. The final step involves the formation of the benzamide group, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of bipyridine derivatives often employs large-scale catalytic processes to ensure high yields and purity. These processes may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction of the bipyridine core can lead to the formation of dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine core typically yields bipyridinium salts, while reduction can produce dihydrobipyridine derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are being explored in the development of new pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: The compound’s unique structural features make it useful in the design of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, altering their electronic properties and affecting biochemical pathways. The morpholine ring and benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer known for its use in the synthesis of viologens and coordination polymers.
Phenanthroline: A related heterocyclic compound with similar coordination properties.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide stands out due to its combination of a bipyridine core with a morpholine ring and benzamide group, providing a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-morpholin-4-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(19-1-3-20(4-2-19)26-11-13-28-14-12-26)25-16-17-5-10-24-21(15-17)18-6-8-23-9-7-18/h1-10,15H,11-14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQNZJACENGRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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